2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a quinoline ring, and a methanoisoindole moiety
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate include:
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate: This compound shares a similar structure but has different functional groups.
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N,N-diethyl-N-methylethanaminium: Another compound with a similar core structure but different substituents
Properties
Molecular Formula |
C34H25BrN2O5 |
---|---|
Molecular Weight |
621.5 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H25BrN2O5/c1-18-2-13-27-25(14-18)26(34(41)42-17-29(38)20-5-9-23(35)10-6-20)16-28(36-27)19-7-11-24(12-8-19)37-32(39)30-21-3-4-22(15-21)31(30)33(37)40/h2-14,16,21-22,30-31H,15,17H2,1H3 |
InChI Key |
QPZPDMASXAJWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N5C(=O)C6C7CC(C6C5=O)C=C7 |
Origin of Product |
United States |
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